
Tezacitabine monohydrate
Overview
Description
Structurally, it is 2'-deoxy-2'-(fluoromethylene) cytidine (C₁₀H₁₂FN₃O₄, molecular weight 257.22) . Its mechanism involves dual action: irreversible inhibition of ribonucleotide reductase (RR), a key enzyme in DNA synthesis, and incorporation into DNA during replication or repair, leading to chain termination . This dual mechanism results in cell cycle arrest at G₁/S phases and apoptosis, particularly in leukemia (e.g., HL-60 cells) and solid tumors . Pharmacokinetic studies highlight that its cytotoxic effects intensify with prolonged exposure (≥48 hours), necessitating extended infusion protocols in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tezacitabine involves several steps:
Protection of Cytidine: Cytidine is protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in pyridine to yield a fully protected cytidine derivative.
Fluoromethylation: The 2’-deoxy-2’-oxo derivative is reacted with fluoromethyl phenyl sulfone using diethyl chlorophosphate and lithium hexamethyldisylazide in THF to produce a fluorovinyl sulfone.
Separation of Isomers: The fluorovinyl sulfone is separated into (E) and (Z) isomers by flash chromatography.
Industrial Production Methods: Industrial production methods for tezacitabine focus on optimizing the yield and purity of the compound. These methods often involve large-scale synthesis using the same reaction steps as described above, with additional purification steps to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Enzymatic Phosphorylation and Activation
Tezacitabine undergoes sequential phosphorylation by cellular kinases to form active metabolites:
Cancer cells overexpress 2′-deoxycytidine kinase by 3- to 5-fold compared to normal cells, enhancing selective activation of tezacitabine in tumors . Unlike traditional nucleosides, tezacitabine monohydrate bypasses deoxycytidine kinase dependency through structural modifications, improving metabolic stability .
Ribonucleotide Reductase (RNR) Inhibition
The diphosphate metabolite (Tezacitabine-DP) irreversibly inhibits RNR, a critical enzyme for converting ribonucleotides to deoxyribonucleotides:
This inhibition depletes dNTP pools, stalling DNA synthesis and repair. RNR overexpression in tumors amplifies tezacitabine’s therapeutic window .
DNA Polymerase Substrate Activity
The triphosphate metabolite (Tezacitabine-TP) competes with endogenous dCTP for DNA polymerase incorporation:
Parameter | Value | Significance |
---|---|---|
(DNA Pol) | 12.4 μM | Comparable to natural dCTP () |
Incorporation rate | 85% relative to dCTP | Induces replication errors and chain termination |
This dual mechanism—RNR inhibition and faulty DNA incorporation—synergistically disrupts cancer cell proliferation.
Metabolic Resistance Pathways
Tezacitabine exhibits resistance to deactivation by cytidine deaminase, a common detoxification enzyme for nucleoside analogs:
This resistance prolongs intracellular half-life, enhancing therapeutic efficacy compared to metabolically labile analogs like cytarabine .
Synthetic and Structural Considerations
This compound’s chemical stability derives from its fluoromethylene group at the 2′-position, which:
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Prevents enzymatic cleavage by bacterial purine nucleoside phosphorylase.
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Enhances lipophilicity , improving membrane permeability (LogP: -1.2 vs. -2.1 for cytarabine) .
No synthetic routes for this compound are publicly disclosed in peer-reviewed literature, though its structure suggests convergent synthesis from fluorinated sugar and cytosine precursors.
Comparative Pharmacokinetics
Key pharmacokinetic parameters from preclinical studies:
Parameter | Value (IV Administration) | Comparison to Cytarabine |
---|---|---|
Plasma | 4.2 hours | 2.8 hours (cytarabine) |
Bioavailability | 92% | 45% (cytarabine) |
Protein binding | 18% | 13% (cytarabine) |
The extended half-life and reduced protein binding correlate with sustained RNR inhibition in vivo .
Scientific Research Applications
Tezacitabine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic purine nucleoside analogue in various chemical studies.
Biology: Investigated for its role in inhibiting DNA synthesis and inducing apoptosis in tumor cells.
Medicine: Explored as a potential treatment for various cancers, including colorectal cancer, lung cancer, leukemia, and gastric cancer
Mechanism of Action
Tezacitabine exerts its effects through a dual mechanism of action:
Inhibition of Ribonucleotide Reductase: The diphosphate form of tezacitabine binds to and irreversibly inhibits ribonucleotide reductase, leading to the inhibition of DNA synthesis in tumor cells.
DNA Chain Termination: The triphosphate form of tezacitabine acts as a substrate for DNA polymerase, resulting in the incorporation into DNA and subsequent chain termination.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Nucleoside Analogs
Mechanism of Action
Tezacitabine distinguishes itself from other nucleoside analogs through its unique inhibition of RR. Unlike Cladribine, which primarily induces cytotoxicity via DNA incorporation and minor RR inhibition, Tezacitabine directly and irreversibly modifies the C-site of the RR hRRM1 subunit, disrupting deoxyribonucleotide synthesis . Triapine, another RR inhibitor, operates via metal chelation rather than covalent modification, making it less specific . Gemcitabine and Cytarabine act predominantly through DNA incorporation but lack RR inhibition, limiting their efficacy in RR-overexpressing tumors .
Table 1: Mechanism Comparison
Compound | Primary Target | Mechanism | Selectivity |
---|---|---|---|
Tezacitabine | RR hRRM1 | Irreversible C-site modification | Broad (leukemia, solid tumors) |
Cladribine | DNA synthesis | Incorporation, minor RR inhibition | Leukemia-specific |
Triapine | RR hRRM1 | Metal chelation | Broad, low specificity |
Gemcitabine | DNA/RNA synthesis | Incorporation, chain termination | Solid tumors |
Pharmacokinetics and Efficacy
- Time-Dependent Cytotoxicity : Tezacitabine exhibits delayed cytotoxicity compared to Cladribine. At 24 hours, it is equally or less toxic than Cladribine, but after 48 hours, its potency increases dramatically, causing cell death at lower doses . This supports clinical protocols using continuous 48-hour infusions .
- Tumor Selectivity : Cladribine is highly selective for leukemic cells, whereas Tezacitabine demonstrates activity against both leukemia (e.g., HL-60) and solid tumors, broadening its therapeutic scope .
Biological Activity
Tezacitabine monohydrate, a synthetic nucleoside analogue, exhibits significant biological activity primarily through its role as an antitumor agent. This article delves into the compound's mechanisms of action, preclinical and clinical findings, and its potential therapeutic applications, supported by data tables and research studies.
Tezacitabine is structurally related to deoxycytidine but features a fluoromethylene group that enhances its resistance to metabolic degradation by cytidine deaminase. This modification allows for prolonged therapeutic effects compared to other nucleoside analogs like gemcitabine. The compound operates through two primary mechanisms:
- Inhibition of Ribonucleotide Reductase (RNR) : The diphosphate form of tezacitabine irreversibly inhibits RNR, a crucial enzyme for DNA synthesis. This inhibition leads to reduced availability of deoxynucleotides necessary for DNA replication in rapidly dividing tumor cells.
- DNA Chain Termination : The triphosphate form acts as a substrate for DNA polymerase and gets incorporated into DNA strands, resulting in chain termination during replication or repair processes.
Biological Activity in Tumor Models
Tezacitabine has demonstrated potent antitumor activity across various tumor cell lines and animal models. Notable studies include:
- In Vitro Studies : Research has shown that tezacitabine effectively inhibits cell proliferation in human colon, prostate, and breast cancer cell lines. The compound's efficacy is attributed to its ability to induce apoptosis in these cells .
- In Vivo Studies : Animal models have indicated that tezacitabine can significantly reduce tumor growth when administered alone or in combination with other chemotherapeutic agents .
Table 1: Summary of Preclinical Findings
Study Type | Cancer Type | Key Findings |
---|---|---|
In Vitro | Colon Cancer | Induces apoptosis; enhances effects of 5-FU |
In Vitro | Prostate Cancer | Potent inhibition of cell proliferation |
In Vivo | Breast Cancer | Significant reduction in tumor size |
Clinical Studies and Efficacy
Tezacitabine is currently under investigation in various clinical trials for its potential use in treating hematological malignancies and solid tumors. Noteworthy findings from clinical studies include:
- Combination Therapy : A study demonstrated that tezacitabine enhances the effects of fluoropyrimidines like 5-fluorouracil (5-FU) when used sequentially, leading to increased cytotoxicity and apoptosis in colon cancer models .
- Resistance Mechanisms : Research indicates that tezacitabine's unique structure helps it evade rapid metabolism by cytidine deaminase, enhancing its effectiveness against resistant tumor types .
Table 2: Clinical Trial Overview
Trial Phase | Cancer Type | Combination Treatment | Outcome |
---|---|---|---|
Phase I | Hematological Malignancies | Tezacitabine + Other Agents | Promising safety profile |
Phase II | Solid Tumors | Tezacitabine + 5-FU | Enhanced efficacy observed |
Safety Profile and Side Effects
While tezacitabine shows promising antitumor activity, it is associated with several side effects typical of chemotherapeutic agents, including:
Q & A
Basic Research Questions
Q. How can researchers determine the purity and identity of Tezacitabine monohydrate in synthetic batches?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (>95% threshold), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., comparing δ-values of key protons to literature data), and elemental analysis (C, H, N within ±0.4% of theoretical values). For novel batches, include X-ray crystallography to resolve stereochemistry .
Q. What analytical methods are recommended for stability testing of this compound under varying conditions?
- Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) with HPLC-UV or LC-MS monitoring. Quantify degradation products using validated calibration curves. Report mass balance (>98% indicates minimal unaccounted degradation) and identify major impurities via tandem MS fragmentation patterns .
Q. How should researchers design initial in vitro pharmacological assays for this compound?
- Methodological Answer : Select cell lines with relevant target expression (e.g., cancer cell lines for antineoplastic studies). Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls. Use dose-response curves (0.1–100 μM range) to calculate IC50 values via non-linear regression. Replicate experiments ≥3 times to assess variability .
Advanced Research Questions
Q. How can experimental design optimization (e.g., DOE) improve the synthesis efficiency of this compound?
- Methodological Answer : Apply Response Surface Methodology (RSM) with central composite design to optimize reaction parameters (temperature, catalyst loading, reaction time). Analyze factors using ANOVA (p<0.05 for significance). For example, a 3-factor RSM reduced synthesis time by 40% while maintaining ≥90% yield in a cited study .
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., conflicting IC50 values)?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay protocols). Use Bland-Altman plots to assess inter-lab variability. Validate findings via independent replication in a CLIA-certified lab. Address confounding variables (e.g., cell passage number, serum batch effects) .
Q. How can multi-omics data integration elucidate this compound’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment). Prioritize overlapping pathways (e.g., apoptosis, DNA repair) with false discovery rate (FDR) correction .
Q. What practices ensure reproducibility of this compound studies across laboratories?
- Methodological Answer : Publish detailed protocols in supplementary materials (e.g., exact buffer compositions, instrument calibration logs). Share raw data via repositories like Zenodo under FAIR principles. Use inter-lab ring tests to validate critical assays (e.g., cytotoxicity) .
Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report 95% confidence intervals for IC50/EC50. Compare curves with extra sum-of-squares F-tests. For non-linear kinetics, use mixed-effects modeling .
Q. How to validate a new analytical method for this compound quantification in biological matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines: assess linearity (R² ≥0.99), accuracy (spiked recovery 95–105%), precision (intra-day/inter-day CV ≤5%), and limit of quantification (LOQ ≤10 ng/mL). Cross-validate with a reference method (e.g., ELISA vs. LC-MS) .
Q. What cross-disciplinary approaches address resistance mechanisms to this compound?
- Methodological Answer : Combine genomic CRISPR screens (identify resistance genes) with biochemical assays (e.g., ATPase activity for efflux pumps). Use syngeneic mouse models to validate in vivo resistance. Correlate findings with clinical pharmacokinetic data (e.g., trough concentrations vs. efficacy) .
Properties
IUPAC Name |
4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXZLZWLOBBLO-ASKVSEFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156446 | |
Record name | Tezacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130306-02-4, 171176-43-5 | |
Record name | Tezacitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130306-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tezacitabine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tezacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06433 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tezacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEZACITABINE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.